Difelikefalin acetate Difelikefalin acetate
Brand Name: Vulcanchem
CAS No.: 1024829-44-4
VCID: VC8196183
InChI: InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1
SMILES: CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O
Molecular Formula: C38H57N7O8
Molecular Weight: 739.9 g/mol

Difelikefalin acetate

CAS No.: 1024829-44-4

Cat. No.: VC8196183

Molecular Formula: C38H57N7O8

Molecular Weight: 739.9 g/mol

* For research use only. Not for human or veterinary use.

Difelikefalin acetate - 1024829-44-4

Specification

CAS No. 1024829-44-4
Molecular Formula C38H57N7O8
Molecular Weight 739.9 g/mol
IUPAC Name acetic acid;4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C36H53N7O6.C2H4O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;1-2(3)4/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);1H3,(H,3,4)/t27-,28-,29-,30-;/m1./s1
Standard InChI Key MZWHRPKAHCWTOI-KGURMGBCSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.CC(=O)O
SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.CC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Composition

Difelikefalin acetate is a tetracyclic peptide comprising D-phenylalanyl, D-leucyl, D-lysyl, and piperidinyl residues. Its acetate salt form enhances solubility, critical for intravenous administration. Key structural attributes include:

PropertyValueSource
Molecular Formula (base)C₃₆H₅₃N₇O₆
Molecular Weight (base)679.4 g/mol
Acetate Content1.0–2.0 moles per peptide
pKa Values2.4, 7.3, 8.9, 10.2
SolubilityFreely soluble in water

The stereochemistry of its amino acids—all in D-configuration except the piperidinyl residue—prevents enzymatic degradation, extending its half-life to ~27 hours . X-ray powder diffraction confirms its amorphous nature, with no polymorphic forms identified .

Synthesis and Manufacturing

The production process employs Fmoc solid-phase peptide synthesis (SPPS), anchored to a resin support for efficient purification . Critical steps include:

  • Resin Loading: Incorporation of D-phenylalanine via hydroxymethylphenoxy linker.

  • Chain Elongation: Sequential addition of D-leucine, D-lysine, and piperidinyl residues.

  • Cleavage and Deprotection: Trifluoroacetic acid (TFA) treatment releases the peptide while removing protecting groups.

  • Purification: Reverse-phase HPLC with ammonium acetate buffer achieves >99.5% purity .

Process-related impurities, such as tert-butyl derivatives (<0.1%), are controlled through in-process checks and final product specifications .

Pharmacological Profile

Mechanism of Action

Difelikefalin selectively activates peripheral KORs, modulating itch signaling through:

  • Inhibition of Pruritogens: Blocks substance P and interleukin-31 signaling in dorsal root ganglia .

  • Neuroimmune Regulation: Reduces mast cell degranulation and histamine release .

  • Spinal Cord Modulation: Enhances dynorphin-mediated suppression of pruriceptive neurons .

Unlike traditional opioids, its charged structure restricts blood-brain barrier penetration, avoiding respiratory depression or addiction .

Pharmacokinetics

Administered as a 0.5 mcg/kg IV bolus during hemodialysis, difelikefalin exhibits:

  • Volume of Distribution: 238 mL/kg, indicating limited tissue penetration .

  • Protein Binding: <30%, primarily to albumin .

  • Metabolism: Minimal hepatic involvement; 95% excreted unchanged in urine .

  • Half-Life: 27 hours, aligning with thrice-weekly dialysis schedules .

Clinical Efficacy and Trial Data

Phase III KALM Trials

The KALM-1 (NCT03422653) and KALM-2 (NCT03546807) studies randomized 851 hemodialysis patients to difelikefalin or placebo :

Outcome MeasureKALM-1 (Difelikefalin vs. Placebo)KALM-2 (Difelikefalin vs. Placebo)
≥3-Point WI-NRS Improvement52% vs. 31% (OR=2.72; p<0.001)50% vs. 37% (OR=1.61; p=0.003)
≥4-Point WI-NRS Improvement39% vs. 18% (OR=3.10; p<0.001)34% vs. 22% (OR=1.84; p=0.002)
Itch-Related QoL Improvement52% vs. 32% (p<0.001)49% vs. 38% (p=0.01)

Patients reported significant reductions in sleep disruption (45% vs. 28%) and depressive symptoms .

Regulatory and Quality Considerations

Specifications and Stability

KORSUVA injection (65 mcg/1.3 mL) meets stringent criteria:

ParameterRequirement
pH5.0–7.0
Osmolality240–340 mOsm/kg
Acetic Acid36–44 mM
Degradation Impurities≤0.5% total

Lyophilized powder remains stable for 24 months at 2–8°C; reconstituted solutions are stable for 24 hours at room temperature .

Comparative Cost-Effectiveness

CADTH analyses estimate a incremental cost-effectiveness ratio (ICER) of $28,500 per quality-adjusted life year (QALY) vs. standard care, deemed cost-effective in Canada .

Future Directions and Ongoing Research

Emerging applications under investigation include:

  • Cholestatic Pruritus: Phase II trials (NCT04856917) show 40% WI-NRS reduction .

  • Atopic Dermatitis: Preclinical models indicate reduced Th2 inflammation .

  • Opioid-Sparing Formulations: Transdermal patches for non-dialysis patients .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator